molecular formula C18H18N6O2S2 B2495019 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 852145-06-3

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2495019
M. Wt: 414.5
InChI Key: XNRQYFACAZOZDK-UHFFFAOYSA-N
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Description

Heterocyclic compounds play a pivotal role in medicinal chemistry and drug design due to their diverse biological activities. The synthesis of novel heterocyclic compounds, including those containing triazole, thiazole, and acetamide groups, has been a focus of research to explore their potential in various biological applications.

Synthesis Analysis

The synthesis of heterocyclic compounds often involves multistep chemical reactions including cyclization, acylation, and substitution reactions. These processes enable the introduction of diverse functional groups, which are critical for the biological activity of the compounds. For example, the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives involves establishing structures through spectral data such as MS, IR, CHN, and 1H NMR (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of these compounds is elucidated using advanced techniques like NMR, IR spectroscopy, and X-ray crystallography. The detailed molecular structure helps in understanding the conformation and stereochemistry, which are crucial for their biological activity. For example, the study of crystal structures of related compounds can provide insights into their conformational preferences and molecular interactions (Bunev et al., 2013).

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial Properties : Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. The synthesis involves the reaction of specific precursors to create compounds with potential against various pathogenic bacteria and fungi. For instance, triazole derivatives have shown potent activities against Candida species and other bacteria, highlighting their potential as antimicrobial agents (Altıntop et al., 2011).

COX Inhibitory Activity : Another area of application for triazole compounds is their COX inhibitory activity, with some derivatives displaying strong inhibitory effects on the COX-2 enzyme. This suggests their potential use in developing anti-inflammatory drugs (Ertas et al., 2022).

Anticancer Properties : The anticancer activities of triazole derivatives have also been a subject of research. Certain compounds have been found to exhibit selectivity towards various cancer cell lines, including melanoma and breast cancer, indicating their potential in cancer therapy (Ostapiuk et al., 2015).

Antioxidant and Antimicrobial Agents : Studies have also focused on the design and synthesis of triazole derivatives bearing indole and other moieties, demonstrating potent antimicrobial and antioxidant activities. These findings suggest the role of these compounds in addressing oxidative stress-related disorders and infections (Naraboli & Biradar, 2017).

Enzyme Inhibition : Triazole derivatives have been investigated for their ability to inhibit enzymes like lipase and α-glucosidase, which are critical in metabolic disorders. Some compounds show promising inhibitory activities, indicating their potential applications in treating diseases like obesity and diabetes (Bekircan et al., 2015).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.


Future Directions

This would involve potential areas of research involving the compound, its possible applications, and how it could be modified or used in the future.


Please consult a professional chemist or a reliable source for accurate and detailed information.


properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2S2/c1-26-8-7-24-16(13-10-20-14-5-3-2-4-12(13)14)22-23-18(24)28-11-15(25)21-17-19-6-9-27-17/h2-6,9-10,20H,7-8,11H2,1H3,(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRQYFACAZOZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide

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